molecular formula C21H16ClN5O2S B2585318 N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872860-20-3

N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2585318
CAS No.: 872860-20-3
M. Wt: 437.9
InChI Key: DLAOFDVULVJRIZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O2S and its molecular weight is 437.9. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21_{21}H16_{16}ClN5_5O3_3S
  • Molecular Weight : 421.8 g/mol
  • CAS Number : 852441-13-5

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various N-substituted phenyl compounds, including those similar to this compound. The antimicrobial activity was assessed against several pathogens:

PathogenActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The presence of halogenated substituents, such as the 4-chlorophenyl group, enhances lipophilicity, allowing better penetration through cell membranes. Compounds with this substitution pattern showed promising results in inhibiting growth in Gram-positive bacteria and pathogenic yeasts .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, compounds structurally related to it have exhibited significant inhibitory effects on cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)5.85
A549 (Lung Cancer)3.0
HCT116 (Colon Cancer)0.63 - 1.32

These findings suggest that the compound may interfere with cellular proliferation mechanisms and induce apoptosis in cancerous cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound's anti-inflammatory effects have been evaluated through COX enzyme inhibition assays. The results indicated that several derivatives showed potent inhibition of COX-2 activity:

CompoundIC50_{50} (µmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

These values are comparable to standard anti-inflammatory drugs like celecoxib, highlighting the compound's potential as an anti-inflammatory agent .

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The research demonstrated that these compounds exhibited a range of biological activities, particularly against cancer cell lines and inflammatory pathways .

Another relevant study focused on the structure-activity relationship (SAR), revealing that modifications on the phenyl ring significantly influenced biological activity profiles. Compounds with specific substitutions were found to be more effective against certain bacterial strains and cancer cells .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAOFDVULVJRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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